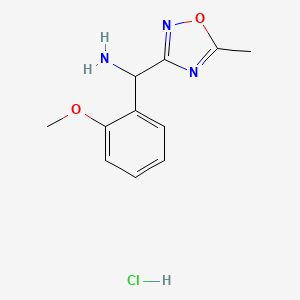
(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
説明
(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3O2 and its molecular weight is 255.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an antidiabetic agent. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C₁₁H₁₃N₃O₂
- Molecular Weight: 219.24 g/mol
- IUPAC Name: (2-methoxyphenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
- Functional Groups: Methanamine group, oxadiazole moiety, methoxyphenyl group.
The presence of these functional groups contributes to the compound's unique properties and potential biological interactions.
The primary mechanism through which (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine exerts its biological effects is through antiglycation activity . This activity is crucial in preventing the formation of advanced glycation end-products (AGEs), which are implicated in various diseases such as diabetes and cardiovascular disorders. The compound reacts with amino groups in proteins and sugars, inhibiting the crosslinking that leads to AGE formation. This protective effect helps maintain cellular integrity and reduces oxidative stress.
Antidiabetic Activity
Research indicates that this compound has significant potential as an antidiabetic agent . Its ability to inhibit AGEs suggests it may help manage blood sugar levels and reduce complications associated with diabetes.
Comparative Analysis with Related Compounds
To understand the unique features of (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine, a comparative analysis with other oxadiazole derivatives is useful:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| 2-(2-Methoxyphenyl)-5-phenyloxadiazole | C₁₁H₉N₃O₂ | Antiglycation | Similar methoxy group but different phenyl substituent |
| 3-(4-Chlorophenyl)-5-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl | C₁₄H₁₂ClF₂N₄OS | Antimicrobial | Contains chlorine and fluorine substituents |
| 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | C₁₁H₈N₄O₃ | Anticancer | Nitro group enhances reactivity |
This table illustrates how (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine stands out due to its specific combination of functional groups that confer distinct biological properties.
Case Studies and Research Findings
Several studies have explored the biological activities of oxadiazole derivatives:
- Antitumor Activity: A review highlighted various oxadiazole derivatives showing antiproliferative effects against human cancer cell lines using MTT assays. The structure–activity relationship (SAR) indicated that certain substitutions enhance activity against specific cancer types .
- In Vitro Antimicrobial Studies: Research has demonstrated that oxadiazole compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The MIC values ranged significantly depending on the structural modifications made to the compounds .
科学的研究の応用
Medicinal Chemistry
The compound has been explored for its potential as an antidiabetic agent , primarily due to its antiglycation activity. It inhibits the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications. This mechanism is attributed to its ability to react with amino groups of proteins and sugars, thereby preventing glycation processes .
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that related oxadiazole compounds can inhibit thymidine phosphorylase, an enzyme often overexpressed in tumors, leading to enhanced anticancer efficacy .
Neuropharmacology
There is emerging interest in the neuropharmacological applications of this compound. Its structural similarities to known neuroactive agents suggest potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders .
Case Studies and Research Findings
Several studies have documented the effects of (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride:
- Antiglycation Activity : A study demonstrated that the compound significantly reduced AGEs formation in vitro, suggesting its potential as a therapeutic agent for diabetes management .
- Cytotoxicity Assays : In vitro tests showed that derivatives of this compound exhibited IC50 values lower than standard chemotherapeutics like erlotinib, indicating promising anticancer activity .
特性
IUPAC Name |
(2-methoxyphenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-7-13-11(14-16-7)10(12)8-5-3-4-6-9(8)15-2;/h3-6,10H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPBBNIZNDOVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C2=CC=CC=C2OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















